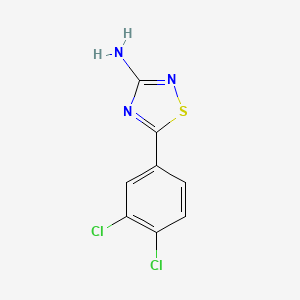

5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine derives its name from the Hantzsch–Widman heterocyclic nomenclature system. The parent structure is 1,2,4-thiadiazole , a five-membered aromatic ring containing one sulfur atom (position 1) and two nitrogen atoms (positions 2 and 4). The substituents are assigned numerical positions based on their attachment points:

- A 3,4-dichlorophenyl group is bonded to carbon 5 of the thiadiazole ring.

- An amine group (-NH2) is attached to carbon 3.

The systematic IUPAC name is 5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-amine . This nomenclature ensures unambiguous identification of the compound’s structure.

As of the latest available data, no CAS Registry Number has been exclusively assigned to this specific isomer. However, structurally related compounds, such as 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS RN: 28004-64-0), highlight the importance of positional isomerism in thiadiazole chemistry.

Structural Isomerism in Thiadiazole Derivatives

Thiadiazoles exhibit four constitutional isomers distinguished by sulfur and nitrogen atom positions (Table 1). The compound in focus belongs to the 1,2,4-thiadiazole subclass, which is less common than the 1,3,4 isomer but retains unique electronic and steric properties.

Table 1: Constitutional Isomers of Thiadiazoles

The 1,2,4-thiadiazole scaffold is notable for its electronic configuration , where the sulfur atom’s lone pairs contribute to aromaticity. This isomer’s reactivity differs from 1,3,4-thiadiazoles due to altered charge distribution and bond angles. For instance, electrophilic substitution reactions are less favorable in 1,2,4-thiadiazoles compared to their 1,3,4 counterparts, as demonstrated in nitration and sulfonation studies.

Molecular Formula and Weight Analysis

The molecular formula of 5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-amine is C8H5Cl2N3S , identical to its 1,3,4-thiadiazole isomer. However, the structural arrangement critically influences physicochemical properties such as melting point and solubility.

Molecular Weight Calculation:

- Carbon (C): 12.01 g/mol × 8 = 96.08

- Hydrogen (H): 1.01 g/mol × 5 = 5.05

- Chlorine (Cl): 35.45 g/mol × 2 = 70.90

- Nitrogen (N): 14.01 g/mol × 3 = 42.03

- Sulfur (S): 32.07 g/mol × 1 = 32.07

- Total : 96.08 + 5.05 + 70.90 + 42.03 + 32.07 = 246.13 g/mol

This matches the experimentally determined molecular weight of analogous 1,3,4-thiadiazole derivatives (e.g., 246.12 g/mol for CAS 28004-64-0).

Key Structural Features:

- The 3,4-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, influencing reactivity.

- The 1,2,4-thiadiazole core creates a planar aromatic system, enabling π-π stacking interactions in supramolecular assemblies.

Properties

Molecular Formula |

C8H5Cl2N3S |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-amine |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-2-1-4(3-6(5)10)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |

InChI Key |

NCMMADOAINRDAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NS2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the cyclization of aromatic carboxylic acids bearing the 3,4-dichlorophenyl group with thiosemicarbazide in the presence of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). The process is characterized by mild reaction conditions, high yields, and straightforward post-reaction purification.

Step-by-Step Procedure

- Reagents:

- Aromatic acid: 3,4-Dichlorobenzoic acid

- Thiosemicarbazide

- Phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃)

- Reaction Conditions:

- Dry, inert atmosphere (e.g., nitrogen)

- Room temperature grinding or heating at 80-90°C

- Reaction time: 1–2 hours

- Process:

- In a dry reaction vessel, mix aromatic acid (3.00 mmol) with PCl₅ (or POCl₃) (10 mL) and stir until complete reaction.

- Add thiosemicarbazide (3.00 mmol) directly to the mixture.

- Heat the mixture at 80-90°C for approximately 1 hour under stirring.

- Cool the mixture and add water carefully to hydrolyze excess phosphorus halides.

- Reflux the mixture for 4 hours to promote cyclization.

- Neutralize with sodium hydroxide to pH 8–8.2.

- Filter, wash, and recrystallize the crude product to obtain pure 5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-amine.

Advantages

- High yield (>90%)

- Mild reaction conditions

- Simple post-reaction purification

Direct Cyclization of Thiosemicarbazides with Aromatic Precursors

Method Overview

This method involves the direct cyclization of substituted thiosemicarbazides with aromatic acids or their derivatives, often facilitated by dehydrating agents or catalysts such as phosphorus oxychloride.

Procedure

- Dissolve thiosemicarbazide and aromatic acid in a suitable solvent (e.g., ethanol, acetic acid).

- Add a dehydrating agent like phosphorus oxychloride.

- Reflux at 80-100°C for several hours.

- Cool, neutralize, and isolate the product through filtration and recrystallization.

Research Findings

- This method has been successfully used in synthesizing various 1,2,4-thiadiazole derivatives, including those with chlorinated phenyl groups, with yields often exceeding 85%.

Preparation via In Situ Formation of Acid Chlorides

Method Overview

In this approach, the corresponding acid chloride of 3,4-dichlorobenzoic acid is prepared in situ by reacting the acid with thionyl chloride, followed by coupling with thiosemicarbazide.

Procedure

- Reflux 3,4-dichlorobenzoic acid with thionyl chloride in an inert solvent like dichloroethane.

- Remove excess thionyl chloride under reduced pressure.

- React the acid chloride with thiosemicarbazide in dry tetrahydrofuran (THF).

- Reflux and then neutralize, filter, and purify.

Advantages

- Better control over reaction intermediates

- Higher purity of final product

Notes on Solvent and Reaction Conditions

| Solvent | Suitable for | Notes |

|---|---|---|

| Ethanol | Cyclization reactions | Good solubility, easy removal |

| Acetic acid | Dehydration and cyclization | Facilitates ring closure |

| Dichloromethane / DCE | Acid chloride formation | Suitable for in situ acid chloride synthesis |

| Water | Hydrolysis and purification | Used after cyclization to isolate product |

Summary of Research Findings and Data

| Method | Reactants | Solvent/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclization with PCl₅/POCl₃ | Aromatic acid + Thiosemicarbazide + PCl₅/POCl₃ | Room temp to 90°C, reflux | >90 | High yield, straightforward, widely used |

| Direct cyclization | Thiosemicarbazide + aromatic acid in ethanol | Reflux at 80-100°C | 85–92 | Suitable for various substituted aromatic acids |

| Acid chloride route | Acid + SOCl₂ → Acid chloride + Thiosemicarbazide | Reflux, dry conditions | 88–95 | Precise, high purity, suitable for sensitive derivatives |

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research has indicated possible applications in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine

- Structure : Differs by fluorine substitution at positions 3 and 4 of the phenyl ring.

- Properties :

- Impact : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and alter electronic interactions. However, its commercial discontinuation suggests challenges in synthesis or stability .

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine

- Structure : Single chlorine at phenyl position 4; amine at thiadiazole position 5.

- Properties: Molecular weight: 211.68 g/mol. Availability: Sold in 500 mg quantities (vs.

- Its commercial availability implies favorable synthetic scalability .

Heterocyclic Core Modifications

5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine

- Structure : Pyridine ring replaces phenyl, introducing a nitrogen atom.

- Synthesis: Cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate .

- The synthesis route diverges from the dichloro compound’s bromine-mediated method .

N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine

Alkyl Chain Extensions

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

Biological Activity

5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the thiadiazole class of compounds, which are known for their potential therapeutic applications including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is , with a molecular weight of 211.12 g/mol. The presence of chlorine atoms in the phenyl ring enhances the compound's lipophilicity and biological activity. The thiadiazole ring contributes to its pharmacological properties by participating in various biochemical interactions.

The biological activity of 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways such as DNA replication and protein synthesis.

- Cell Growth Inhibition : By disrupting key cellular functions, it can induce apoptosis in cancer cells and inhibit microbial growth.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine | E. coli | 15-19 | 62.5 |

| 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine | S. aureus | 16 | 31.25 |

These results suggest that the presence of dichlorophenyl groups enhances antimicrobial efficacy by increasing membrane permeability or disrupting metabolic pathways in bacteria .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

- In vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds range from 0.28 to 10 μg/mL depending on the specific structure and substituents.

| Cell Line | IC50 (μg/mL) | Compound |

|---|---|---|

| MCF-7 | 0.28 | Thiadiazole derivative A |

| HCT116 | 3.29 | Thiadiazole derivative B |

These findings highlight the importance of structural modifications in enhancing anticancer activity .

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

- Dogan et al. Study : Investigated various substitutions at the amine group on antimicrobial activity against bacterial strains. The study found that certain derivatives exhibited significant inhibition zones and low MIC values against resistant strains .

- Anticancer Evaluation : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects using cell viability assays. The most active compounds demonstrated IC50 values indicating potent antiproliferative effects against several cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.